molecular formula C8H16ClN B3012070 [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride CAS No. 2307738-61-8

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride

Cat. No. B3012070
CAS RN: 2307738-61-8
M. Wt: 161.67
InChI Key: WCDYTBSSDZHCET-WSZWBAFRSA-N
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Description

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is a chiral compound that is likely to be of interest due to its structural complexity and potential biological activity. While the specific compound is not directly discussed in the provided papers, similar compounds with cyclopropyl and cyclobutyl groups have been synthesized and studied for their biological properties, such as monoamine oxidase (MAO) inactivation and as receptor agonists .

Synthesis Analysis

The synthesis of related chiral cyclopropyl-containing compounds has been reported. For instance, the asymmetric synthesis of a 5-HT receptor agonist with a cyclopropyl group was achieved through a series of reactions starting with cyclopropanation, followed by hydrolysis, Curtius rearrangement, and N,N-dialkylation . Although the synthesis of [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride is not described, similar synthetic strategies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of cyclopropyl and cyclobutyl-containing compounds is characterized by the presence of strained rings, which can influence their reactivity and interaction with biological targets. The stereochemistry of such compounds is crucial for their biological activity, as seen with the synthesis of enantiomerically pure compounds for receptor agonism .

Chemical Reactions Analysis

Compounds with cyclopropyl and cyclobutyl groups can undergo various chemical reactions. For example, 1-Phenylcyclobutylamine (PCBA), a related compound, was shown to inactivate MAO through a radical mechanism, which involves one-electron oxidation and homolytic ring cleavage . These findings suggest that [(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride could also participate in radical-mediated reactions due to its structural analogy.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl and cyclobutyl amines are influenced by their chiral centers and ring strain. These properties are essential for the compound's solubility, stability, and reactivity. For instance, the synthesis of chiral amines often involves careful control of reaction conditions to maintain the integrity of the chiral centers and to achieve high enantiomeric excess, as demonstrated in the preparation of (S)-1-Cyclopropyl-2-methoxyethanamine .

Scientific Research Applications

Synthesis and Chemical Structure

  • "N-(2-Pyridylmethyleneamino)dehydroabietylamine" explores the synthesis of compounds related to cyclopropylmethanamine, focusing on structural details like ring conformations and bond angles (Wu et al., 2009).

Neurochemical Profile

  • "Antidepressant biochemical profile of the novel bicyclic compound Wy-45,030" discusses the neurochemical properties of a related compound, which shares structural similarities with cyclopropylmethanamine and its potential antidepressant effects (Muth et al., 1986).

Pharmacokinetics

  • A study titled "A double‐blind, placebo‐controlled, randomised, parallel‐group, dose‐escalating, repeat dose study in healthy volunteers" investigates the pharmacokinetics of a stereoisomer of methoxamine hydrochloride, similar to cyclopropylmethanamine, for the treatment of faecal incontinence (Bell et al., 2014).

Asymmetric Synthesis

  • The paper "Asymmetric Synthesis of 5-Hydroxytryptamine Receptor Agonist(1 R,2S)- (-)-2-(2-hydroxyphenyl)- N,N-dipropylcyclopropamine" details the asymmetric synthesis process of a cyclopropamine derivative, a structurally related compound (Xin, 1999).

Biological Activity

  • "Synthesis of N′-substituted N-(1-phenylcyclopentylmethyl)oxamides" examines the synthesis of derivatives of a compound structurally similar to cyclopropylmethanamine, highlighting their broad spectrum of biological activity (Aghekyan et al., 2013).

Biased Agonism

  • "Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists" discusses the development of serotonin receptor-biased agonists, related to cyclopropylmethanamine, with potential antidepressant activity (Sniecikowska et al., 2019).

Antiviral Activity

  • In "Synthesis and antiviral activity evaluation of some aminoadamantane derivatives," the antiviral properties of aminoadamantane derivatives, structurally akin to cyclopropylmethanamine, are investigated (Kolocouris et al., 1994).

Industrial Synthesis

  • "Improved industrial synthesis of antidepressant sertraline" presents an industrial synthesis method for sertraline hydrochloride, a compound related to cyclopropylmethanamine, used as an antidepressant (Vukics et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-5-7-4-8(7)6-2-1-3-6;/h6-8H,1-5,9H2;1H/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDYTBSSDZHCET-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride

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